Ethyl 3-methyl-3-nonyloxirane-2-carboxylate
Description
Properties
CAS No. |
83803-54-7 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl 3-methyl-3-nonyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H28O3/c1-4-6-7-8-9-10-11-12-15(3)13(18-15)14(16)17-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
YHCBZNQNUSFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(O1)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation of 2,2-Disubstituted Alkenes
The most common approach involves epoxidation of the corresponding 2,2-disubstituted alkenoates. For example, starting from an alkene with a 3-methyl-3-nonyl substitution and an ethyl ester group, epoxidation with meta-chloroperoxybenzoic acid (mCPBA) or similar peracids under controlled temperature conditions yields the epoxide ring.
- Solvent: Dichloromethane (DCM) or cyclohexane.
- Temperature: 0 °C to ambient or elevated temperatures (up to 90 °C for more hindered substrates).
- Reagent: 1.2–1.5 equivalents of mCPBA.
- Reaction time: Several hours until complete consumption of starting alkene (monitored by ^1H NMR).
This method is supported by related examples where epoxidation of 1,1-disubstituted alkenes produces 2,2-disubstituted epoxides with yields ranging from 55% to 94% depending on conditions and catalyst presence.
Multi-Step Synthesis via Halohydrin Intermediates
Another route involves multi-step synthesis starting from ethyl dibromoacetate and a suitable ketone or alkyl chain precursor:
- Step 1: Reaction of ethyl dibromoacetate with the alkyl substrate in the presence of samarium diiodide in tetrahydrofuran (THF) at 20 °C for 2 hours to form a halohydrin intermediate.
- Step 2: Treatment of the halohydrin with potassium hexamethyldisilazane or potassium carbonate in THF or toluene to induce intramolecular cyclization to the epoxide.
Yields for these steps are typically high, with reported isolated yields around 80–90% for similar epoxide esters.
Carbonylation of Epoxides
Carbonylation of 2,2-disubstituted epoxides under high pressure of carbon monoxide (CO) in the presence of catalysts can also produce oxirane carboxylates. This method involves:
- Use of a catalyst (often a transition metal complex).
- Pressurization with CO (up to 900 psi).
- Solvent such as diisopropyl ether.
- Reaction temperatures around -20 °C to ambient.
This method allows regioselective introduction of the carboxylate group and has been demonstrated for structurally related epoxides.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation with mCPBA | mCPBA (1.2–1.5 eq), DCM or cyclohexane, 0–90 °C | 55–94 | Widely used, mild conditions, good stereocontrol |
| Multi-step halohydrin cyclization | Ethyl dibromoacetate, samarium diiodide, KHMDS, THF | 80–90 | Requires multi-step, high yield |
| Carbonylation of epoxides | CO (900 psi), transition metal catalyst, iPr2O, -20 °C | ~57–83 | Specialized, regioselective, requires high pressure |
Mechanistic Insights
- Epoxidation proceeds via electrophilic addition of the peracid oxygen to the alkene double bond, forming the oxirane ring.
- Halohydrin cyclization involves nucleophilic displacement of halogen by intramolecular alkoxide formation.
- Carbonylation catalysis involves insertion of CO into the epoxide ring, followed by ring closure to form the carboxylate ester.
Additional Notes
- Stereochemistry control is critical, especially for 2,2-disubstituted epoxides, which can be achieved by choice of catalyst and reaction conditions.
- Purification typically involves column chromatography with hexanes and ethyl acetate mixtures.
- Characterization is confirmed by ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-3-nonyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
It appears there might be a misunderstanding in the name of the compound you're asking about. Based on the search results, "Ethyl 3-methyl-3-nonyloxirane-2-carboxylate" does not appear to be a known compound. However, "Ethyl 3-methyl-3-phenyloxirane-2-carboxylate" (C12H14O3) is a known chemical compound .
Here's what the available information suggests about ethyl 3-methyl-3-phenyloxirane-2-carboxylate:
Names and Identifiers:
- IUPAC Name: ethyl 3-methyl-3-phenyloxirane-2-carboxylate
- Other Names: Several synonyms exist, including Ethyl 3-methyl-3-phenylglycidate, Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate, and others .
- InChI: InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
- InChIKey: LQKRYVGRPXFFAV-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
Properties:
Search results provide Computed Descriptor information . However, detailed physical and chemical properties like melting point, boiling point, density, etc., are not available within the provided search results.
Applications:
The search results do not specify direct applications of Ethyl 3-methyl-3-phenyloxirane-2-carboxylate. One search result details the application of Ethyl 2-methylindole-3-carboxylate as a reactant in the preparation of antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-3-nonyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3,3-dimethyl substitution in the second analog introduces greater steric hindrance, likely reducing reactivity in nucleophilic ring-opening reactions compared to the less hindered target compound .
- Synthetic Complexity : The longer alkyl chain in the target compound may necessitate specialized epoxidation or protection-deprotection strategies, unlike simpler analogs synthesized via direct esterification .
Functional and Application-Based Comparison
Bioactivity Potential
- Ethyl acetate extracts of spices (e.g., turmeric, ginger) containing structurally related esters exhibit antifungal and antioxidant properties .
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